molecular formula C16H17FN2O3S2 B5635661 N-(2-fluorophenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

N-(2-fluorophenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5635661
M. Wt: 368.5 g/mol
InChI Key: BXWLGGIDZNMDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a compound likely of interest for its unique chemical structure combining a piperidine ring, a sulfonyl group, and fluorophenyl groups. Such compounds are often explored for their potential pharmacological activities or as intermediates in organic synthesis.

Synthesis Analysis

Compounds with similar structural features are synthesized through multi-step reactions that may involve nucleophilic substitution, amide bond formation, and sulfonylation. For instance, synthesis routes for piperidine derivatives often start from piperidine or a substituted piperidine, followed by the introduction of sulfonyl and fluorophenyl groups through respective reagents and conditions (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography or NMR spectroscopy, providing detailed information on the arrangement of atoms, bond lengths, angles, and the overall 3D structure. The presence of a sulfonyl group adjacent to the piperidine ring and the fluorophenyl group could influence the compound's electronic properties and molecular conformation (Li et al., 2008).

properties

IUPAC Name

N-(2-fluorophenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S2/c17-13-4-1-2-5-14(13)18-16(20)12-7-9-19(10-8-12)24(21,22)15-6-3-11-23-15/h1-6,11-12H,7-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWLGGIDZNMDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.